Etomoxir

Overview

Description

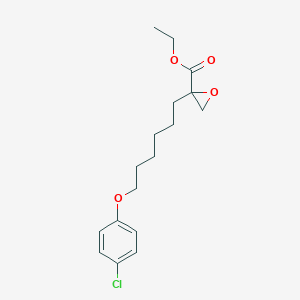

2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid ethyl ester is an aromatic ether.

Mechanism of Action

Target of Action

Etomoxir primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in the bioenergetics of cells .

Mode of Action

This compound, as a CPT1 inhibitor, exerts its effects by interrupting the FAO pathway . It irreversibly binds to the CPT1 catalytic site, preventing long-chain fatty acids from entering the mitochondria . This interruption is essential to the production of ATP from fatty acid oxidation .

Biochemical Pathways

This compound affects the Fatty Acid Oxidation (FAO) pathway . By inhibiting CPT1, this compound interrupts the transport of long-chain fatty acids into the mitochondria, a crucial step in the FAO pathway . This results in a shift in energy substrate utilization from fatty acids to glucose .

Pharmacokinetics

The primary effect of this compound in vivo is a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These pharmacodynamic effects can be explained by its mechanism and as a consequence of the inhibition of long-chain fatty acid oxidation .

Result of Action

This compound’s action results in cytotoxic effects in certain types of cells, such as glioblastoma (GBM) cells . It reduces cell viability, stemness, and invasiveness . Furthermore, it has been shown to cause a lethal energy reduction in GBM tumorspheres .

Action Environment

The action of this compound can be influenced by environmental factors within the tumor microenvironment . For instance, metabolic adaptation of cancer stem cells (CSCs) in the tumor microenvironment can drive tumor resistance . Therefore, the efficacy and stability of this compound may vary depending on these environmental factors .

Biological Activity

Etomoxir is a small-molecule inhibitor primarily known for its role in inhibiting fatty acid oxidation (FAO) by irreversibly blocking carnitine palmitoyltransferase 1a (CPT1a). This compound has gained attention not only for its metabolic effects but also for its potential therapeutic applications in various diseases, including cancer and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound's primary mechanism involves the inhibition of CPT1a, which is crucial for the transport of long-chain fatty acids into mitochondria for oxidation. By blocking this pathway, this compound effectively reduces FAO and alters cellular metabolism. However, recent studies have revealed that this compound exhibits promiscuous binding to various proteins beyond CPT1a, complicating its classification as a specific inhibitor.

Key Findings:

- CPT1a Inhibition : this compound inhibits CPT1a activity, leading to reduced fatty acid oxidation and altered energy metabolism in cells .

- Promiscuous Binding : Proteomic studies indicate that this compound binds to numerous proteins involved in fatty acid metabolism and transport, highlighting its broader biological impact .

Biological Effects on Cell Types

This compound's effects extend across various cell types, influencing processes such as proliferation, differentiation, and apoptosis.

T Cells

Research demonstrates that this compound affects T cell metabolism and proliferation:

- Proliferation Inhibition : At concentrations above 5 μM, this compound significantly reduces T cell proliferation while inducing oxidative stress through reactive oxygen species (ROS) production .

- Memory Differentiation : Despite its inhibitory effects on proliferation, this compound does not appear to affect memory differentiation in T cells .

Cancer Cells

This compound has been investigated for its potential anti-cancer properties:

- Bladder Cancer : In vitro studies show that this compound suppresses bladder cancer cell progression and induces cell cycle arrest via the PPARγ-mediated pathway. The treatment leads to alterations in gene expression related to fatty acid metabolism .

- Ovarian Cancer : There is ongoing research into using this compound to treat chemotherapy-resistant ovarian cancer by targeting metabolic pathways that enable tumor survival .

Table 1: Summary of Key Studies on this compound's Biological Activity

Implications for Therapeutic Use

The diverse biological activities of this compound suggest potential therapeutic applications beyond its initial use as a FAO inhibitor. Its ability to modulate immune cell function and influence tumor metabolism presents new avenues for cancer treatment strategies.

- Cancer Therapy : The inhibition of FAO in tumor cells may enhance the efficacy of existing treatments by disrupting metabolic pathways critical for tumor survival.

- Metabolic Disorders : Given its role in altering lipid metabolism, this compound may also be explored for conditions associated with dysregulated fatty acid metabolism.

Scientific Research Applications

Cancer Research

Etomoxir's ability to inhibit FAO has made it a valuable tool in cancer research. Studies have demonstrated that this compound can suppress tumor growth and alter metabolic pathways in cancer cells.

Case Study: Bladder Cancer

- Objective : Investigate the effects of this compound on bladder cancer (BCa) cell viability and motility.

- Findings : this compound induced cell cycle arrest at the G0/G1 phase and reduced the motility of BCa cells by affecting epithelial–mesenchymal transition (EMT)-related proteins. This suggests that FAO inhibition could provide a novel therapeutic approach for BCa treatment .

Case Study: Other Cancer Types

- Research Insights : this compound has shown potential in reducing the growth of various cancers, including breast and colorectal cancers. Its mechanism involves altering lipid metabolism and enhancing apoptosis in tumor cells .

Metabolic Diseases

This compound has been explored for its potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes.

Clinical Implications

- Although initially used for chronic heart failure and diabetes, this compound was withdrawn from clinical use due to liver toxicity. However, its role in research continues to provide insights into lipid metabolism's impact on metabolic diseases .

Immunology

Recent studies have highlighted this compound's effects on immune cell metabolism, particularly in T cells.

Case Study: T Cell Functionality

- Objective : Examine how this compound affects regulatory T cells.

- Findings : Inhibition of LC-FAO with this compound alters T cell homeostasis and functionality, suggesting that targeting FAO could modulate immune responses in autoimmune diseases .

Pharmacological Studies

This compound is frequently used in pharmacological studies to understand the role of FAO in various biological processes.

Experimental Applications

- Researchers utilize this compound to dissect metabolic pathways involved in disease progression and treatment responses. For instance, it has been used to study macrophage polarization and its implications for inflammation .

Data Table: Summary of this compound Applications

Q & A

Basic Research Questions

Q. What is the primary biochemical target of etomoxir, and how does its inhibition influence cellular metabolism?

this compound irreversibly inhibits carnitine palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid oxidation (FAO). By blocking fatty acid entry into mitochondria, this compound forces cells to shift toward carbohydrate oxidation, as evidenced by increased respiratory quotients and reduced 24-hour fat oxidation in human studies (14% reduction in fat oxidation, P < 0.05) . Methodologically, confirm CPT-1 inhibition by measuring acylcarnitine accumulation (via LC-MS) or isotopic tracing of ¹³C-palmitate oxidation .

Q. What are standard dosing protocols for this compound in in vitro versus in vivo studies?

- In vitro : Use 10–20 µM for specific CPT-1 inhibition without off-target effects. Higher concentrations (≥200 µM) inhibit complex I of the electron transport chain (ETC), confounding results .

- In vivo : Clinical trials in heart failure patients used 80 mg/day orally , while rodent studies often employ 1–20 mg/kg via intraperitoneal injection . Validate dose efficacy via serum β-hydroxybutyrate (BHB) levels, which decrease with FAO inhibition .

Q. Which experimental models are commonly used to study this compound’s metabolic effects?

- Muscle biopsies : Human vastus lateralis biopsies assess UCP3 expression and GLUT4 localization via immunofluorescence .

- Cancer cell lines : BT549 (breast), HL60 (leukemia), and H460 (lung adenocarcinoma) are used to study proliferation and metabolic adaptations .

- Rodent models : Pressure-overloaded rat myocardium for cardiac studies and db/db mice for metabolic disease .

Advanced Research Questions

Q. How do off-target effects of this compound at high concentrations complicate interpretation of fatty acid oxidation studies?

At 200 µM, this compound inhibits mitochondrial complex I, reducing oxygen consumption by 37% and altering NADH/NAD⁺ ratios (P < 0.05) . This off-target effect masks CPT-1-specific outcomes. To mitigate:

- Use 10 µM this compound for FAO-specific inhibition (90% efficacy without ETC effects) .

- Validate with rotenone (complex I inhibitor) as a negative control .

- Perform dose-response metabolomics to distinguish primary vs. off-target pathways .

Q. What metabolic adaptations occur when cells compensate for this compound-induced FAO inhibition?

- Glutaminolysis : BT549 cells increase glutamine utilization, reducing glutamate excretion by 30% .

- Glycolytic shift : HeLa and MCF7 cells exhibit elevated glucose uptake and lactate excretion at 200 µM this compound (P < 0.01) .

- Lipid accumulation : Bladder cancer cells show lipid droplet formation and ATP/NADPH depletion, measurable via Oil Red O staining and ATP assays .

Q. What methodological approaches are recommended to distinguish CPT-1-specific effects from off-target actions?

- Dose-response curves : Compare 10 µM (CPT-1-specific) vs. 200 µM (off-target) effects .

- Metabolomic profiling : Track isotopologue distributions of ¹³C-glucose/glutamine to map substrate shifts .

- Co-treatment with rotenone : Isolate complex I contributions .

Q. How does this compound synergize with other therapeutic agents in cancer research?

- Arsenic trioxide (ATO) : this compound (25–100 µM) enhances ATO-induced apoptosis in HL60 leukemia cells via oxidative stress (↑ROS, ↓GSH) and AMPK activation (P < 0.001) .

- Radiotherapy : In H460 lung adenocarcinoma, 32.5 µM this compound reduces sphere area by 71% post-irradiation (P < 0.001) via β-oxidation inhibition .

Q. How should researchers address contradictory findings on this compound’s impact on cell proliferation?

Contradictions arise from dosage discrepancies:

- 10 µM : No proliferation change in BT549 cells, as compensatory mechanisms maintain ATP .

- 200 µM : Proliferation drops 50% due to ETC inhibition .

Solution : Use proliferation assays alongside FAO metrics (e.g., acylcarnitines) and ATP/NADPH quantification .

Q. What are the cardioprotective mechanisms of this compound in heart failure models?

In a 3-month clinical trial, 80 mg/day this compound:

- ↑ Left ventricular ejection fraction from 21.5% to 27% (P < 0.01) .

- ↑ Sarcoplasmic reticulum Ca²⁺-ATPase and α-myosin heavy chain expression, improving diastolic function .

Method : Echocardiography and pulmonary artery catheterization validate hemodynamic outcomes .

Q. How does this compound modulate PPARγ-mediated pathways in cancer?

In bladder cancer, 200 µM this compound induces G0/G1 cell cycle arrest via PPARγ activation, reversible by antagonist GW9662. This is linked to lipid accumulation and EMT suppression (↓vimentin, ↑E-cadherin) . Assay : Flow cytometry for cell cycle and qPCR for PPARγ target genes (e.g., FABP4) .

Properties

IUPAC Name |

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869695 | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82258-36-4 | |

| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.